N-(3-Bromophenyl)oxan-2-amine
Description
N-(3-Bromophenyl)oxan-2-amine is a brominated aromatic compound featuring a tetrahydropyran (oxane) ring linked to a 3-bromophenyl group via an amine moiety. This structure combines the electron-withdrawing bromine substituent with the oxygen-containing heterocycle, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
61862-55-3 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(3-bromophenyl)oxan-2-amine |
InChI |
InChI=1S/C11H14BrNO/c12-9-4-3-5-10(8-9)13-11-6-1-2-7-14-11/h3-5,8,11,13H,1-2,6-7H2 |
InChI Key |
QFJIPFDUCWDVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(3-Bromophenyl)oxan-2-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 3-bromophenylamine with oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)oxan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-(3-Bromophenyl)oxan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)oxan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: N-(4-Bromophenyl) Derivatives
The positional isomer N-(4-bromophenyl)-N,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-2-amine (CAS 53004-37-8) replaces the bromine at the phenyl ring’s 3-position with a 4-bromo substituent. The oxazine core (a six-membered ring with oxygen and nitrogen) further differentiates it from the oxane-based target compound. Such differences may influence solubility and metabolic stability .
Heterocyclic Variants: Triazole and Oxazole Analogs
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs: These triazole derivatives exhibit notable anticancer activity, with IC₅₀ values in the low micromolar range against various cancer cell lines. Their synthesis involves condensation of 3-bromobenzonitrile with hydrazine carboxamides .
- Oxazole Derivatives (e.g., Example 101 in ) : These compounds incorporate an oxazole ring instead of oxane. The oxazole’s aromaticity and planar structure may enhance π-π stacking interactions in biological targets, though this could reduce conformational flexibility compared to the saturated oxane ring .
Functional Group Variations: Acetamide Derivatives
N-(3-Bromophenyl)acetamide replaces the oxane-amine group with an acetamide moiety. Market reports highlight its industrial relevance, with production capacity projected to grow through 2025 .
Data Tables
Table 1: Structural and Functional Comparison of N-(3-Bromophenyl)oxan-2-amine and Analogs
Table 2: Key Physicochemical Properties*
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~258.1 | 2.8 | 0.15 |
| N-(4-Bromophenyl)-...oxazin-2-amine | ~323.2 | 3.1 | 0.08 |
| 5-(3-Bromophenyl)-N-aryl-triazol-3-amine | ~290.7 | 2.5 | 0.20 |
| N-(3-Bromophenyl)acetamide | ~214.1 | 1.9 | 0.35 |
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